molecular formula C13H11N3OS B11763683 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine

4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine

Cat. No.: B11763683
M. Wt: 257.31 g/mol
InChI Key: JBGISTPVXWZQLS-UHFFFAOYSA-N
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Description

4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that contains both furan and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate, which is then cyclized with thiourea to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)thiazol-2-amine
  • 2,4-Disubstituted thiazoles
  • (2,4-Dinitro-phenyl)-(4-(5-nitro-furan-2-yl)-thiazol-2-yl)-amine

Uniqueness

4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine is unique due to its specific combination of furan and thiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

4-[5-(4-aminophenyl)furan-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C13H11N3OS/c14-9-3-1-8(2-4-9)11-5-6-12(17-11)10-7-18-13(15)16-10/h1-7H,14H2,(H2,15,16)

InChI Key

JBGISTPVXWZQLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CSC(=N3)N)N

Origin of Product

United States

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